molecular formula CAgF3S B7770215 Silver(I) trifluoromethanethiolate

Silver(I) trifluoromethanethiolate

Cat. No.: B7770215
M. Wt: 208.94 g/mol
InChI Key: GZRXLNQFRQGJLU-UHFFFAOYSA-M
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Description

Silver(I) trifluoromethanethiolate is a chemical compound with the formula AgSCF₃. It is a silver salt that contains the trifluoromethylthio group (CF₃S). This compound is known for its unique properties, including high lipophilicity, metabolic stability, and strong electron-withdrawing nature. These characteristics make it a valuable reagent in various chemical reactions and applications, particularly in the field of organofluorine chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver(I) trifluoromethanethiolate can be synthesized through several methods. One common approach involves the reaction of silver fluoride with trifluoromethanethiol. This reaction typically occurs under mild conditions and results in the formation of the desired compound . Another method involves the use of silver hexafluorophosphate and sodium trifluoromethanesulfinate as starting materials .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications .

Mechanism of Action

The mechanism of action of Silver(I) trifluoromethanethiolate involves the formation of a radical intermediate. In oxidative decarboxylative reactions, the compound is oxidized by selectfluor to generate a silver(II) intermediate, which then forms a trifluoromethylthio radical. This radical can react with various substrates to form trifluoromethylthio-substituted products . The compound’s ability to form coordination complexes with other metals, such as copper and zinc, also contributes to its catalytic activity .

Comparison with Similar Compounds

  • Silver(I) trifluoromethanesulfonate
  • Silver(I) trifluoromethanesulfonimide
  • Silver(I) trifluoromethylsulfonate

Comparison: Silver(I) trifluoromethanethiolate is unique due to its trifluoromethylthio group, which imparts distinct properties such as high lipophilicity and metabolic stability. Compared to other silver salts, it is particularly effective in introducing the trifluoromethylthio group into organic molecules, making it a valuable reagent in synthetic chemistry .

Properties

IUPAC Name

silver;trifluoromethanethiolate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRXLNQFRQGJLU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)[S-].[Ag+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CAgF3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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